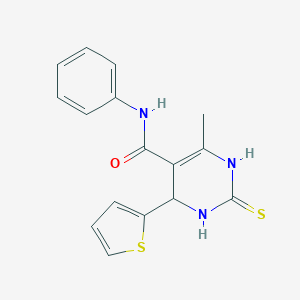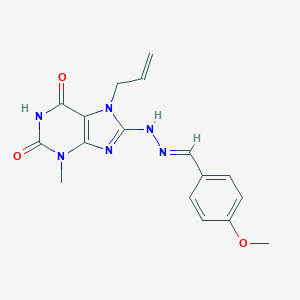![molecular formula C22H16ClN3O4 B400871 N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide CAS No. 301354-47-2](/img/structure/B400871.png)
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide is a complex organic compound with the molecular formula C22H16ClN3O4 and a molecular weight of 421.83 g/mol This compound is known for its unique chemical structure, which includes a benzoxazole ring, a nitro group, and a chloro-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then subjected to further reactions, including nitration and chlorination, to introduce the nitro and chloro groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free conditions or the use of recyclable catalysts may also be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzamides .
科学的研究の応用
N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-Chloro-5-methylbenzoxazole
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-methylthiophene
Uniqueness
What sets N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its nitro group, for example, enhances its reactivity in certain chemical reactions, while the benzoxazole ring contributes to its stability and potential biological activity .
特性
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-8-20-18(9-12)25-22(30-20)15-4-6-16(23)17(11-15)24-21(27)14-5-7-19(26(28)29)13(2)10-14/h3-11H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDTWQBYNHELSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)




![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)
![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)
![7-allyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400805.png)



![ethyl [(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B400811.png)
![12-(4-methylphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione](/img/structure/B400812.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B400813.png)
